Cas no 2138562-28-2 (3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid)

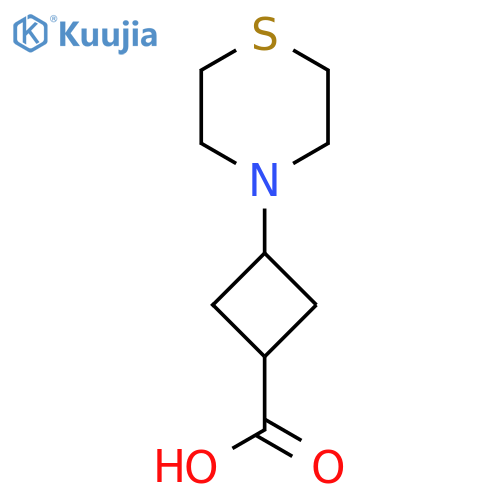

2138562-28-2 structure

商品名:3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid

- 2138562-28-2

- EN300-1196584

-

- インチ: 1S/C9H15NO2S/c11-9(12)7-5-8(6-7)10-1-3-13-4-2-10/h7-8H,1-6H2,(H,11,12)

- InChIKey: YGTFKBAYHKDBPI-UHFFFAOYSA-N

- ほほえんだ: S1CCN(CC1)C1CC(C(=O)O)C1

計算された属性

- せいみつぶんしりょう: 201.08234989g/mol

- どういたいしつりょう: 201.08234989g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 198

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.5

- トポロジー分子極性表面積: 65.8Ų

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1196584-1000mg |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 1000mg |

$728.0 | 2023-10-03 | ||

| Enamine | EN300-1196584-0.25g |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 0.25g |

$670.0 | 2023-06-08 | ||

| Enamine | EN300-1196584-1.0g |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 1g |

$728.0 | 2023-06-08 | ||

| Enamine | EN300-1196584-5.0g |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 5g |

$2110.0 | 2023-06-08 | ||

| Enamine | EN300-1196584-2500mg |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 2500mg |

$1428.0 | 2023-10-03 | ||

| Enamine | EN300-1196584-5000mg |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 5000mg |

$2110.0 | 2023-10-03 | ||

| Enamine | EN300-1196584-2.5g |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 2.5g |

$1428.0 | 2023-06-08 | ||

| Enamine | EN300-1196584-500mg |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 500mg |

$699.0 | 2023-10-03 | ||

| Enamine | EN300-1196584-100mg |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 100mg |

$640.0 | 2023-10-03 | ||

| Enamine | EN300-1196584-10000mg |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid |

2138562-28-2 | 10000mg |

$3131.0 | 2023-10-03 |

3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

-

Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807

-

4. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

2138562-28-2 (3-(thiomorpholin-4-yl)cyclobutane-1-carboxylic acid) 関連製品

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 120466-68-4((1R)-1-(3,4,5-trimethoxyphenyl)ethan-1-ol)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬